3-Aminopyrazine-2-carboxamide
Overview
Description
3-Aminopyrazine-2-carboxamide is a compound with the molecular weight of 138.13 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C . It has been identified as a pyrazolone with analgesic, anti-inflammatory, and antipyretic properties .
Synthesis Analysis
The synthesis of 3-Aminopyrazine-2-carboxamide involves the design and in vitro antimicrobial activity of a series of N-substituted 3-aminopyrazine-2-carboxamides with free amino groups in position 3 on the pyrazine ring . The series is subdivided into benzyl, alkyl, and phenyl derivatives based on various substituents on the carboxamidic moiety .
Molecular Structure Analysis
The molecular structure of 3-Aminopyrazine-2-carboxamide is represented by the Inchi Code: 1S/C5H6N4O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H, (H2,6,9)(H2,7,10) and the Inchi key: SFSMATGDLFHTHE-UHFFFAOYSA-N .
Chemical Reactions Analysis
Direct acylation of 3-aminopyrazine-2-carboxamide failed due to the significantly low nucleophilicity of the amine. Methyl 3-aminopyrazine-2-carboxylate has slightly higher reactivity .
Physical And Chemical Properties Analysis
3-Aminopyrazine-2-carboxamide is a solid substance with a molecular weight of 138.13 . It has a flash point of 181.1 . The compound should be stored in a dark place, sealed in dry, at 2-8°C .
Scientific Research Applications
Synthesis and Derivatives
- 3-Aminopyrazine-2-carboxamide has been utilized in the synthesis of various pteridin-4-one derivatives. These derivatives include 2-methyl-, 2-trifluoromethyl-, 2-phenyl-, 6-bromo-2-methyl-, 6-bromo-2-phenyl-, and 6-ethoxy-2-trifluoromethyl-derivatives, as well as 4-mercapto-2-trifluoromethylpteridine (Albert, 1979).
- The compound has also been a key intermediate in the synthesis of 4-amino- and 4-methyl-amino-pteridine, pteridine-4-thione, and various other pteridine derivatives, demonstrating its versatility in chemical synthesis (Albert & Ota, 1971).
Catalytic Applications
- In a study involving homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, 3-Aminopyrazine-2-carboxamide played a role in the synthesis of N-substituted nicotinamide related compounds. This highlights its potential in catalytic processes for the synthesis of biologically important compounds (Takács, Jakab, Petz, & Kollár, 2007).
Structural and Spectroscopic Studies
- 3-Aminopyrazine-2-carboxylic acid, a related compound, has been studied for its molecular structure, displaying an extensive network of intra- and intermolecular hydrogen bonds. Such studies are crucial for understanding the chemical and physical properties of these compounds (Dobson & Gerkin, 1996).
Antimicrobial Activity
- Derivatives of 3-Aminopyrazine-2-carboxamides have been synthesized and evaluated for antimicrobial activity. These derivatives showed significant activity against various strains like Mycobacterium tuberculosis and Candida albicans, suggesting potential use in antimicrobial therapies (Bouz et al., 2019).
Drug Development
- As an alternative scaffold, 5-Aminopyrazole-4-carboxamide (closely related to 3-Aminopyrazine-2-carboxamide) has been used to create selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum. Compounds based on this scaffold exhibited low nanomolar inhibitory potencies, highlighting its potential in drug development (Zhang et al., 2014).
Methodology Development
- The compound has been involved in the development of new synthetic methodologies, like the synthesis of 4(3H)-Pteridinone derivatives. This showcases its application in refining chemical synthesis techniques (Okawa, Kawase, & Eguchi, 1998).
Photobiology Research
- In a study involving FTIR spectroscopy, 3-Aminopyrazine-2-carboxylic acid, another related compound, demonstrated UV-induced photochemical reactions. This kind of research contributes to the understanding of photobiological processes and the structural behavior of such compounds under different conditions (Pagacz-Kostrzewa et al., 2021).
Safety And Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
The compound has been evaluated for antimycobacterial, antibacterial, and antifungal activities in vitro . The most active compounds were 4’-substituted 3-(benzamido)pyrazine-2-carboxamides, exerting MIC (Minimum Inhibitory Concentration) from 1.95 to 31.25 µg/mL . The active compounds preserved their activity even against multidrug-resistant strains of Mycobacterium tuberculosis . This suggests that 3-Aminopyrazine-2-carboxamide and its derivatives could be further explored for their potential as antimicrobial agents .
properties
IUPAC Name |
3-aminopyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,6,9)(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSMATGDLFHTHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186281 | |
Record name | Aminopyrazine carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopyrazine-2-carboxamide | |
CAS RN |
32587-10-3 | |
Record name | Aminopyrazine carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032587103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32587-10-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 32587-10-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aminopyrazine carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMINOPYRAZINE CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K43224J9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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